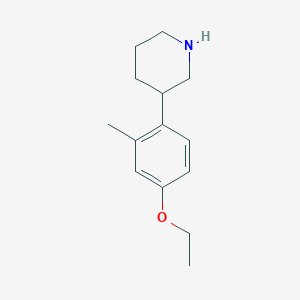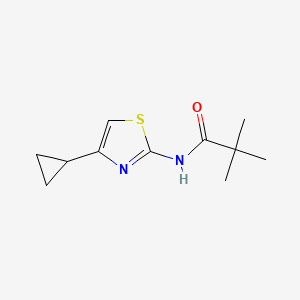
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol
Uniqueness
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C13H15F3O2 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
Clé InChI |
NJCCWPMEBMEEPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)
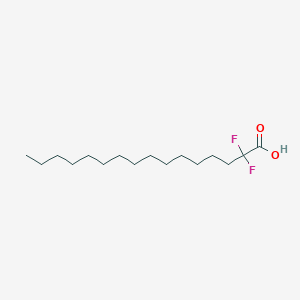


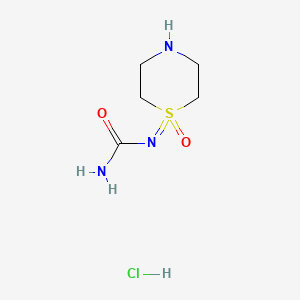
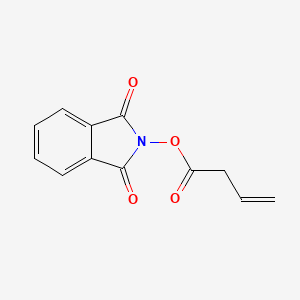

![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
